(2-Boc-amino-pyridin-4-yl)-acetic acid ethyl ester

Overview

Description

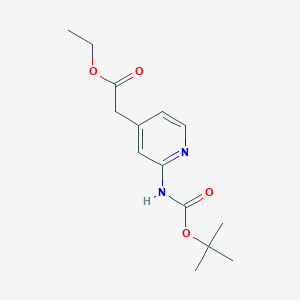

(2-Boc-amino-pyridin-4-yl)-acetic acid ethyl ester is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a Boc-protected amino group at the 2-position of the pyridine ring and an acetic acid ethyl ester moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Boc-amino-pyridin-4-yl)-acetic acid ethyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Protection of the amino group: The amino group on the pyridine ring is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Formation of the acetic acid ethyl ester moiety: The protected amino pyridine is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate to form the acetic acid ethyl ester moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Boc-amino-pyridin-4-yl)-acetic acid ethyl ester can undergo various types of chemical reactions, including:

Substitution reactions: The compound can participate in nucleophilic substitution reactions, particularly at the ester moiety.

Deprotection reactions: The Boc-protected amino group can be deprotected using acidic conditions, such as treatment with trifluoroacetic acid.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

Deprotection: Trifluoroacetic acid is commonly used for Boc deprotection, often in dichloromethane as the solvent.

Major Products Formed

Substitution reactions: The major products depend on the nucleophile used. For example, reaction with an amine nucleophile would yield an amide derivative.

Deprotection reactions: The major product is the free amino derivative of the pyridine compound.

Scientific Research Applications

(2-Boc-amino-pyridin-4-yl)-acetic acid ethyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for bioactive molecules.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Boc-amino-pyridin-4-yl)-acetic acid ethyl ester depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The Boc-protected amino group can be deprotected to reveal a free amino group, which can then participate in further chemical or biological interactions.

Comparison with Similar Compounds

Similar Compounds

(2-Amino-pyridin-4-yl)-acetic acid ethyl ester: Lacks the Boc protection, making it more reactive.

(2-Boc-amino-pyridin-3-yl)-acetic acid ethyl ester: The position of the acetic acid ethyl ester moiety is different, which can influence its reactivity and applications.

Uniqueness

(2-Boc-amino-pyridin-4-yl)-acetic acid ethyl ester is unique due to the presence of both the Boc-protected amino group and the acetic acid ethyl ester moiety

Biological Activity

(2-Boc-amino-pyridin-4-yl)-acetic acid ethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological implications of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the protection of the amino group with a Boc (tert-butyloxycarbonyl) group followed by the esterification of acetic acid with ethyl alcohol. The general synthetic pathway can be summarized as follows:

- Protection of Amino Group:

- Use of Boc anhydride in the presence of a base to protect the amino group.

- Esterification:

- Reaction of the Boc-protected amino acid with ethyl alcohol in acidic conditions to form the ethyl ester.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and its interactions with specific biological targets.

Research indicates that compounds with a pyridinyl moiety often exhibit significant biological activity due to their ability to interact with various enzymes and receptors. For instance, compounds structurally related to this compound have shown inhibition against vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor growth and angiogenesis .

Anticancer Activity

In vitro studies have demonstrated that derivatives of pyridine-based compounds can induce apoptosis in cancer cells. For example, a related compound exhibited IC50 values against several cancer cell lines, indicating strong antiproliferative effects . The mechanism appears to involve the activation of apoptotic pathways, potentially mediated by the compound's interaction with cellular signaling proteins.

Data Table: Biological Activity Overview

| Compound | Target | IC50 Value (µM) | Cell Line |

|---|---|---|---|

| 2b | VEGFR-2 | 0.20 | HL-60 |

| 25m | VEGFR-2 | 0.026 | MCF-7 |

| 16b | VEGFR-2 | 0.56 | HepG2 |

Study 1: Anti-tumor Efficacy

A study explored the effects of this compound on human leukemia cells. The compound was shown to significantly reduce cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent for leukemia .

Study 2: Selectivity and Cytotoxicity

Another investigation assessed the selectivity of this compound against normal versus cancerous cells. Results indicated that while it exhibited potent cytotoxicity towards cancer cells, it maintained a favorable selectivity index when tested against non-tumorigenic cell lines . This selectivity is critical for minimizing side effects in therapeutic applications.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the pyridine ring can significantly influence biological activity. Specifically, substituents at different positions on the pyridine ring have been shown to enhance or reduce activity against specific targets .

Properties

IUPAC Name |

ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-5-19-12(17)9-10-6-7-15-11(8-10)16-13(18)20-14(2,3)4/h6-8H,5,9H2,1-4H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDOPQKWPQENRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=NC=C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.